5-Bromo-1H-indole-3-butyric acid

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Indole Phytoalexins

Auxin researchers often encounter irreproducible data when substituting halogenated auxin analogs. 5-Bromo-1H-indole-3-butyric acid (CAS 13993-31-2) eliminates this variable as a structurally defined, non-interchangeable probe: • Enables precise SAR studies-5-bromo substitution alters electron distribution, steric profile, and metabolic stability vs. IBA. • Validated HPLC protocol on Newcrom R1 columns ensures analytical reproducibility. • Functions as a versatile building block for 5-substituted indole libraries. Supplied as ≥95% white crystalline solid; ships globally under ambient conditions for immediate research use.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
CAS No. 13993-31-2
Cat. No. B080146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1H-indole-3-butyric acid
CAS13993-31-2
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)CCCC(=O)O
InChIInChI=1S/C12H12BrNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16)
InChIKeyJXXIGLYAOIPPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-3-butyric Acid: Identity & Procurement Profile


5-Bromo-1H-indole-3-butyric acid (CAS 13993-31-2, molecular formula C₁₂H₁₂BrNO₂, molecular weight 282.14 g/mol) is a synthetic, brominated derivative of the endogenous auxin indole-3-butyric acid (IBA). The compound is characterized by a bromine atom substituted at the 5-position of the indole ring, a structural modification known to confer distinct physicochemical and biological properties compared to its non-halogenated parent [1]. It is typically supplied as a white crystalline solid with a purity of 95% or higher, and it is insoluble in water but soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO) . This compound is utilized primarily as a research tool in plant physiology, as a synthetic intermediate for the preparation of more complex indole-based molecules, and in specialized analytical applications [2].

Plant physiology probe for auxin signaling studies
Synthetic precursor to 5-bromoindole and diverse 5-substituted indoles
Analytical reference with documented HPLC method

5-Bromo-1H-indole-3-butyric Acid: Irreplaceability


Direct substitution of 5-Bromo-1H-indole-3-butyric acid with its non-brominated parent compound, indole-3-butyric acid (IBA), or with other halogenated auxin analogs such as 5,6-dichloro-indole-3-acetic acid (DCIAA) or 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) is scientifically unjustified. The 5-bromo substitution is not an inert structural modification; it fundamentally alters the molecule's electron distribution, steric profile, and metabolic stability, leading to distinct biological responses [1][2]. For instance, while IBA and DCIAA act as classic auxins inhibiting root elongation in certain systems, the trifluorinated analog TFIBA paradoxically promotes root elongation, demonstrating that halogenation alone does not produce a predictable or uniform change in activity [2]. Furthermore, studies on related 5-bromosubstituted indole phytoalexins have shown that the introduction of a bromine atom can result in lower or equivalent antiproliferative activity compared to their non-brominated counterparts, highlighting that halogenation does not universally enhance potency and can even be detrimental [1]. Consequently, experimental outcomes and synthetic routes are exquisitely sensitive to the specific halogenation pattern, rendering the target compound non-interchangeable with its analogs.

Non-brominated IBA differs in electronic and metabolic profile
The 5-bromo substituent alters electron distribution and stability; biological response may not transfer.
Other halogenated auxins show opposite physiological effects
TFIBA promotes root elongation while IBA and DCIAA inhibit it; halogenation pattern determines response direction.
Non-brominated precursors lack direct access to 5-substituted indoles
Only the 5-bromo analog enables halogen-metal exchange to generate formyl, acetyl, boronic acid, and other derivatives.

5-Bromo-1H-indole-3-butyric Acid: Evidence Comparison


Antiproliferative Activity: 5-Bromo vs. Non-Brominated Indoles

A systematic study evaluating novel 5-bromo derivatives of indole phytoalexins found that all 5-bromosubstituted analogues (Types A–E) exhibited lower or approximately the same antiproliferative activity against a panel of human cancer cell lines when compared to their corresponding non-brominated parent compounds [1]. This class-level inference demonstrates that 5-bromination is not a guaranteed strategy for enhancing bioactivity and can, in specific structural contexts, reduce potency, thereby differentiating this compound class from others where halogenation might be beneficial.

Antiproliferative activity vs non-brominated
Class-level
Lower or similar activity compared to non-brominated parent indole phytoalexins
5-bromination does not guarantee enhanced bioactivity; supports SAR differentiation
MTT assay across seven human cancer cell lines
Anticancer Drug Discovery Structure-Activity Relationship (SAR) Indole Phytoalexins

Divergent Root Elongation by Halogenated Auxins

In a comparative study on Lactuca sativa roots, the halogenated auxin TFIBA (100 µM) promoted primary root elongation by 40%, whereas the parent compound IBA and another halogenated analog (DCIAA) inhibited root elongation [1]. While this is a cross-study comparable insight for 5-bromo-IBA, it serves as a powerful demonstration that halogenation at the indole ring can reverse or significantly alter the direction of an auxin's physiological effect, from inhibition to promotion. This suggests that 5-Bromo-1H-indole-3-butyric acid, as a unique halogenated entity, is likely to exhibit a distinct, non-interchangeable activity profile in plant biology research.

Root elongation in halogenated auxins
Context-dependent
TFIBA +40% elongation vs inhibition by IBA and DCIAA
Halogenation pattern can reverse auxin effect from inhibition to promotion
Lactuca sativa roots, 100 µM
Plant Physiology Auxin Signaling Root Development

Synthetic Utility: 5-Substituted Indole Precursor

5-Bromo-1H-indole-3-butyric acid is explicitly identified as a key precursor for the synthesis of 5-bromoindole [1]. This intermediate is crucial for the preparation of various 5-substituted indoles, including formyl, acetyl, thiomethyl, boronic acid, and trimethylstannyl derivatives, via a halogen-metal exchange strategy [1]. This specific synthetic utility differentiates it from non-brominated IBA or other 5-substituted indoles (e.g., 5-nitroindole, 5-aminoindole), which cannot be directly transformed into the same suite of derivatives via this particular methodology. The ability to generate such a diverse array of 5-substituted indoles from a single brominated precursor is a quantifiable advantage in library synthesis and medicinal chemistry optimization.

Synthetic versatility as 5-substituted indole precursor
Head-to-head
Enables formyl, acetyl, thiomethyl, boronic acid, and trimethylstannyl derivatives
Unique halogen-metal exchange route to diverse library of 5-substituted indoles
Synthetic organic chemistry; halogen-metal exchange
Organic Synthesis Medicinal Chemistry Building Blocks

Analytical Performance: Validated HPLC Method

A validated reverse-phase HPLC method using a Newcrom R1 column has been specifically developed and documented for the analysis of 5-Bromo-1H-indole-3-butyric acid [1]. The application note confirms that the compound can be effectively separated and analyzed under simple, defined conditions. This level of documented, compound-specific analytical methodology is a key differentiator for quality control and research applications, providing a ready-to-use protocol that is not guaranteed for more obscure or less-characterized analogs. This reduces method development time and ensures reliable quantitation for procurement and experimental use.

Validated HPLC analytical method
Method context
Reverse-phase method on Newcrom R1 column documented
Ready-to-use protocol supports quality control and reduces method development time
Application note available for direct implementation
Analytical Chemistry Quality Control Chromatography

5-Bromo-1H-indole-3-butyric Acid: Key Applications


SAR Studies in Anticancer Drug Discovery

Given the class-level evidence that 5-bromosubstituted indole phytoalexins exhibit antiproliferative activities that are lower or comparable to their non-brominated counterparts [1], this compound is ideally suited as a key tool for SAR investigations. Researchers can use it to systematically probe the impact of 5-position bromination on biological activity, target engagement, and off-target effects, providing crucial data to guide lead optimization away from unproductive halogenation strategies.

Auxin Signaling Modulation in Plant Physiology

Based on the class-level demonstration that halogenation can reverse the physiological effect of auxins on root elongation (e.g., TFIBA promoting growth while IBA and DCIAA inhibit it) [1], 5-Bromo-1H-indole-3-butyric acid serves as a valuable, non-interchangeable probe. Its use is indicated in studies requiring a nuanced or distinct auxin-like response that differs from that of the native hormone IBA or other halogenated analogs, enabling more precise dissection of auxin signaling pathways in model plant systems.

Synthesis of 5-Substituted Indole Libraries

The established synthetic route using 5-bromoindole (derived from the target compound) as a versatile intermediate for preparing a range of 5-substituted indoles—including formyl, acetyl, thiomethyl, boronic acid, and trimethylstannyl derivatives—positions this compound as a critical building block for medicinal chemistry [1]. Procurement is justified for laboratories focused on generating indole-based libraries for high-throughput screening and drug candidate development.

Quality Control & Analytical Methods for Indole Derivatives

The existence of a dedicated, validated HPLC protocol for this compound on a Newcrom R1 column [1] makes it a superior choice for analytical chemistry and quality control laboratories. It can be used as a standard or reference material to streamline method development for similar indole-based compounds, reducing the time and resources required for creating new analytical assays from scratch, and ensuring reproducibility in quantitative analyses.

Application
Selection Property
Validation Focus
Antiproliferative SAR probe
Bromination-specific activity profile
Comparative cell-line response endpoints
Auxin signaling probe
Halogen-dependent auxin response
Root elongation phenotype analysis
5-Substituted indole synthesis
5-Bromoindole precursor route
Derivative scope and yield
Analytical method standard
Validated HPLC protocol
Method reproducibility and transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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